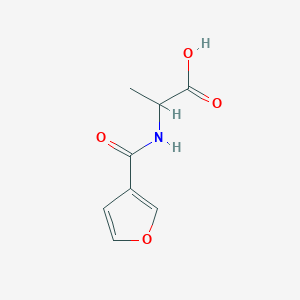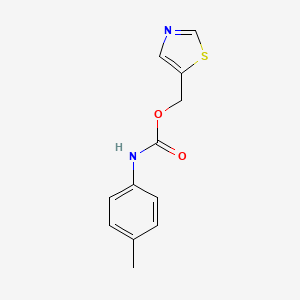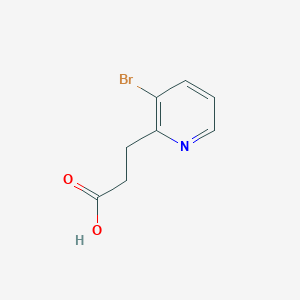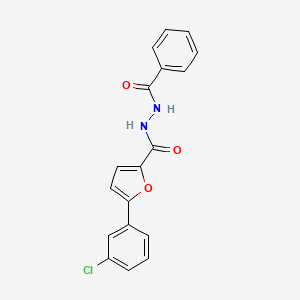![molecular formula C25H22F2N4O3S B2457491 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-02-0](/img/structure/B2457491.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antituberculosis Activity
The compound has been studied for its potential in treating tuberculosis. A study by Jeankumar et al. (2013) highlighted its efficacy against Mycobacterium tuberculosis, showing significant activity in in vitro assays. This compound was part of a series designed by molecular hybridization, showing promise as an antituberculosis agent with low cytotoxicity at certain concentrations (Jeankumar et al., 2013).
Anticancer Properties
Hammam et al. (2005) researched fluoro-substituted derivatives, including compounds similar to the one , for their anti-lung cancer activity. These derivatives demonstrated anticancer activity at low concentrations, suggesting their potential use in cancer treatment (Hammam et al., 2005).
Cytotoxicity Against Cancer Cells
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which bear structural similarity to the compound . They demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer therapy (Hassan et al., 2014).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) studied compounds related to pyrazolopyridines for their antioxidant, antitumor, and antimicrobial activities. The research indicated the potential of these compounds in treating various diseases, including cancer and bacterial infections (El‐Borai et al., 2013).
Synthesis and Biological Evaluation
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, similar in structure to the compound , evaluating their anticancer and anti-5-lipoxygenase activities. The study suggests these compounds could have therapeutic applications in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
In Vitro Screening for Antimicrobial and Antioxidant Activity
Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, conducting in vitro screening for antimicrobial and antioxidant activities. This highlights the potential of such compounds, including the one , in pharmaceutical applications targeting microbial infections and oxidative stress (Flefel et al., 2018).
GPR39 Agonist Activity
A study by Sato et al. (2016) identified kinase inhibitors structurally similar to the compound as novel GPR39 agonists. This research provides insight into the potential application of such compounds in modulating GPR39, a receptor implicated in various physiological processes (Sato et al., 2016).
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O3S/c1-15-23-21(25(32)28-13-16-2-6-18(26)7-3-16)12-22(17-4-8-19(27)9-5-17)29-24(23)31(30-15)20-10-11-35(33,34)14-20/h2-9,12,20H,10-11,13-14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQULUFEDXPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)

![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)


![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)
![Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457424.png)




